Cas no 171262-64-9 (L-Lysine, N6-(2-hydroxyacetyl)-)

L-Lysine, N6-(2-hydroxyacetyl)- 化学的及び物理的性質
名前と識別子
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- L-Lysine, N6-(2-hydroxyacetyl)-
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- MDL: MFCD11617283
- インチ: 1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1
- InChIKey: CUAIAXBEFIRPKG-LURJTMIESA-N
- ほほえんだ: C(O)(=O)[C@H](CCCCNC(CO)=O)N
L-Lysine, N6-(2-hydroxyacetyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB544533-50 mg |
Glycolic acid-lysine-amide; . |
171262-64-9 | 50mg |
€990.00 | 2023-01-19 | ||
Enamine | EN300-6474548-0.05g |
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid |
171262-64-9 | 0.05g |
$571.0 | 2023-05-29 | ||
abcr | AB544533-10mg |
Glycolic acid-lysine-amide; . |
171262-64-9 | 10mg |
€247.50 | 2024-08-02 | ||
abcr | AB544533-10 mg |
Glycolic acid-lysine-amide; . |
171262-64-9 | 10mg |
€247.50 | 2023-01-19 | ||
Enamine | EN300-6474548-0.1g |
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid |
171262-64-9 | 0.1g |
$688.0 | 2023-05-29 | ||
abcr | AB544533-50mg |
Glycolic acid-lysine-amide; . |
171262-64-9 | 50mg |
€990.00 | 2024-08-02 |
L-Lysine, N6-(2-hydroxyacetyl)- 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
L-Lysine, N6-(2-hydroxyacetyl)-に関する追加情報
Recent Advances in the Study of L-Lysine, N6-(2-hydroxyacetyl)- (CAS: 171262-64-9) in Chemical Biology and Pharmaceutical Research
L-Lysine, N6-(2-hydroxyacetyl)- (CAS: 171262-64-9) is a chemically modified derivative of the essential amino acid L-lysine, which has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by the introduction of a 2-hydroxyacetyl group at the N6 position of lysine, exhibits unique biochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have explored its role in protein modification, drug delivery systems, and as a precursor for the synthesis of bioactive molecules.
One of the key areas of research involving L-Lysine, N6-(2-hydroxyacetyl)- is its application in protein engineering and post-translational modification (PTM) studies. The hydroxyacetyl group provides a reactive handle for further chemical modifications, enabling the site-specific labeling of proteins for structural and functional studies. A 2023 study published in the Journal of Chemical Biology demonstrated the utility of this compound in the development of novel bioconjugation strategies, which are critical for the design of next-generation biologics and targeted therapies.
In the pharmaceutical sector, L-Lysine, N6-(2-hydroxyacetyl)- has been investigated as a potential building block for prodrugs and drug delivery systems. Its ability to enhance the solubility and bioavailability of hydrophobic drugs has been highlighted in several preclinical studies. For instance, a recent report in the European Journal of Medicinal Chemistry (2024) described the synthesis of a series of prodrugs using this modified lysine derivative, which showed improved pharmacokinetic profiles and reduced off-target effects in animal models.
Furthermore, the compound's role in the synthesis of bioactive peptides and small molecules has been a focal point of recent research. The hydroxyacetyl moiety can serve as a precursor for the introduction of other functional groups, enabling the creation of diverse molecular architectures with tailored biological activities. A 2024 study in ACS Chemical Biology explored the use of L-Lysine, N6-(2-hydroxyacetyl)- in the development of antimicrobial peptides, demonstrating its potential in addressing the growing challenge of antibiotic resistance.
Despite these promising developments, challenges remain in the large-scale synthesis and application of L-Lysine, N6-(2-hydroxyacetyl)-. Issues such as stability under physiological conditions and the need for efficient purification methods are areas of ongoing research. Recent advancements in synthetic chemistry, including the use of enzymatic and chemoenzymatic approaches, have shown promise in addressing these limitations, as reported in a 2023 Nature Communications article.
In conclusion, L-Lysine, N6-(2-hydroxyacetyl)- (CAS: 171262-64-9) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features and functional properties continue to inspire innovative applications across multiple disciplines. Future research is expected to further elucidate its potential in drug development, diagnostics, and beyond, making it a compound of enduring interest to the scientific community.
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